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Josiphos SL-J001-1

Cat. No.: B13402565
M. Wt: 604.6 g/mol
InChI Key: ULNUEACLWYUUMO-UHFFFAOYSA-N
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Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a field of paramount importance in contemporary organic synthesis, allowing for the efficient and cost-effective production of enantiomerically pure compounds. numberanalytics.com The ability to synthesize molecules with specific stereochemistry is critical in numerous applications, particularly in the pharmaceutical industry, where the therapeutic effect of a drug is often associated with a single enantiomer, while the other may be inactive or even harmful. sigmaaldrich.com The development of effective chiral catalysts has revolutionized the synthesis of complex molecules by minimizing the formation of undesirable byproducts and reducing the number of synthetic steps required. numberanalytics.com This efficiency not only accelerates the discovery and development of new drugs and materials but also contributes to more sustainable chemical manufacturing processes. The significance of this field was underscored by the 2001 Nobel Prize in Chemistry, awarded for pioneering work in catalytic asymmetric synthesis. sigmaaldrich.com

Overview of Ferrocene-Based Chiral Ligands in Transition Metal Catalysis

Among the diverse array of chiral ligands developed, ferrocene-based ligands have garnered significant attention and proven to be exceptionally effective in a wide range of transition metal-catalyzed reactions. researchgate.netscirp.org Ferrocene (B1249389), a sandwich compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom, provides a rigid and stable scaffold for the introduction of chirality. researchgate.netmdpi.com This unique structure allows for the creation of planar chirality, a key feature that enhances the efficacy of these ligands in asymmetric catalysis. researchgate.netmdpi.com The electronic properties of the ferrocene core, being highly electron-donating, also play a crucial role in influencing the reactivity of the metal center. scirp.org The modular nature of ferrocene allows for systematic modifications, enabling the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in various reactions, including hydrogenations, cross-couplings, and cycloadditions. researchgate.netscbt.com

Contextualization of Josiphos SL-J001-1 within the Josiphos Ligand Family

The Josiphos ligands represent a prominent and highly successful class of chiral diphosphine ligands based on a ferrocene backbone. scbt.comwikiwand.com First developed in the early 1990s, this family of ligands has demonstrated remarkable performance in achieving high yields and enantioselectivities in numerous asymmetric catalytic processes. wikipedia.orgresearchgate.net The general structure of a Josiphos ligand features a ferrocene scaffold with two different phosphine (B1218219) groups, allowing for extensive modification and optimization for specific substrates and reactions. wikiwand.comresearchgate.net

This compound, also known by its chemical name (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, is a specific and widely utilized member of this family. jigschemical.comsunwisechem.comsigmaaldrich.com It is a chiral bidentate phosphine ligand recognized for its effectiveness in various asymmetric catalytic transformations. The unique combination of a diphenylphosphino group and a dicyclohexylphosphino group attached to the chiral ferrocenyl backbone imparts specific steric and electronic properties that are key to its catalytic prowess. jigschemical.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 155806-35-2 jigschemical.comsunwisechem.comsigmaaldrich.com
Molecular Formula C36H44FeP2 alfa-chemistry.com
Molecular Weight 594.53 g/mol alfa-chemistry.com
Synonyms (R)-(S)-Josiphos, (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine jigschemical.comalfa-chemistry.com
Form Powder sigmaaldrich.com
Optical Purity (ee) ≥99% sigmaaldrich.com

This compound has been successfully employed as a ligand in several types of catalytic reactions. For instance, rhodium complexes of this compound have been utilized as catalysts for the selective asymmetric hydrogenation of various substrates. sigmaaldrich.com Furthermore, it has been used in ruthenium-catalyzed reactions, such as the asymmetric addition of carboxylic acids to allenes, demonstrating its versatility across different transition metals and reaction types. dicp.ac.cn The consistent high performance of this compound and other members of its family has solidified their status as "privileged ligands" in the field of asymmetric catalysis. researchgate.netpnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54FeP2 B13402565 Josiphos SL-J001-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H54FeP2

Molecular Weight

604.6 g/mol

IUPAC Name

cyclopentane;dicyclohexyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2;

InChI Key

ULNUEACLWYUUMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]

Origin of Product

United States

Synthetic Methodologies and Structural Aspects of Josiphos Sl J001 1

General Synthetic Strategies for Ferrocene-Based Chiral Diphosphines

The synthesis of ferrocene-based chiral diphosphines, including the Josiphos family, has been a subject of extensive research, leading to the development of several robust and versatile methodologies. A cornerstone of many synthetic routes is the use of enantiomerically pure (R)- or (S)-1-ferrocenylethylamine, commonly known as Ugi's amine. thieme-connect.comchimia.ch This precursor serves as a chiral template, allowing for the stereoselective introduction of phosphine (B1218219) groups onto the ferrocene (B1249389) scaffold. chimia.ch

A widely adopted strategy involves a two-step sequence starting from Ugi's amine. thieme-connect.com The first step is a highly diastereoselective ortho-lithiation of the ferrocene unit, directed by the dimethylamino group of the ethylamine (B1201723) side chain. This is followed by quenching the lithiated intermediate with an electrophilic phosphine source, such as a chlorophosphine (R₂PCl), to install the first phosphine group. chimia.chgoogle.com The second key step involves the nucleophilic substitution of the dimethylamino group with a second, often different, phosphine nucleophile. thieme-connect.comchimia.ch This modular approach allows for the synthesis of a diverse library of diphosphine ligands with varying steric and electronic properties by simply changing the phosphine reagents in each step. thieme-connect.com

Alternative strategies have also been developed to streamline the synthesis and avoid the sometimes tedious resolution of enantiomers. One such method utilizes ferrocene as the starting material, which undergoes a reaction with a phosphine chlorine compound (R₂PCl) in the presence of aluminum trichloride. google.com Subsequent reaction with ethylene (B1197577) and a diarylphosphine under the catalysis of ferric chloride and D-proline yields the desired Josiphos-type ligand. google.com This method is advantageous for its fewer steps and potential for industrial scale-up. google.com

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of planar chiral ferrocene derivatives. nih.govresearchgate.net These methods often employ a directing group to achieve high levels of enantio- and diastereoselectivity in the introduction of functional groups, including those that can be later converted to phosphine moieties. nih.gov

The versatility of the ferrocene scaffold has also enabled the synthesis of more complex ligand architectures, such as those with bridged ferrocene units, biferrocene backbones, and other novel frameworks, further expanding the toolbox of chiral ligands available for asymmetric catalysis. chimia.ch

Stereoselective Synthesis of Josiphos SL-J001-1

The synthesis of this compound, chemically known as (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, is a prime example of the successful application of the general synthetic strategies for ferrocene-based diphosphines. lookchem.comchemicalbook.insunwisechem.com The designation "(R)-(S)" refers to the specific stereochemistry of the final ligand, which is crucial for its performance in asymmetric catalysis. wikipedia.org

The synthesis typically commences with enantiomerically pure (R)-1-ferrocenylethyl dimethylamine (B145610) (Ugi's amine). thieme-connect.comgoogle.com A key step in the synthesis is the diastereoselective ortho-lithiation of this starting material, followed by the introduction of the first phosphine group. chimia.ch The subsequent nucleophilic substitution of the dimethylamino group by a second phosphine completes the synthesis of the diphosphine ligand. thieme-connect.com For this compound, this involves the introduction of a diphenylphosphino group and a dicyclohexylphosphino group. lookchem.com

An important advancement in the synthesis of Josiphos ligands has been the use of N(CH₃)₂ as a more effective leaving group compared to acetate (B1210297), often with acetic acid used as the solvent to achieve better yields. wikipedia.org

A notable variation in the synthesis of Josiphos-type ligands involves the intramolecular nucleophilic substitution of a trifluoromethyl group to form a 1,2-diphosphole derivative. rsc.orgswisscovery.org This is followed by the sequential addition of an alkylating agent and a carbanion to generate novel ferrocenyl diphosphines. rsc.orgswisscovery.org

The modularity of the synthetic approach allows for the creation of a wide range of Josiphos ligands with different phosphine substituents, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. thieme-connect.com

Influence of Ligand Architecture on Chiral Recognition

The remarkable success of this compound and other ferrocene-based diphosphines in asymmetric catalysis stems directly from their unique three-dimensional architecture, which facilitates effective chiral recognition. scbt.com The ferrocene backbone provides a rigid and predictable scaffold, holding the two phosphine groups in a specific spatial arrangement. This well-defined chiral pocket around the metal center is essential for discriminating between the two enantiomers of a prochiral substrate.

The combination of planar chirality, arising from the disubstituted ferrocene unit, and central chirality at the carbon atom of the ethyl side chain in Josiphos ligands like SL-J001-1, creates a highly effective chiral environment. mdpi.com The steric bulk and electronic nature of the two different phosphine groups—diphenylphosphino and dicyclohexylphosphino in the case of SL-J001-1—play a crucial role in controlling the enantioselectivity of the catalytic reaction. scbt.comlookchem.com The interplay between these steric and electronic factors allows for the precise tuning of the catalyst's activity and selectivity. scbt.com

The bidentate coordination of the diphosphine to a metal center forms a chelate ring, the conformation of which is influenced by the ligand's structure. This conformation, in turn, dictates the orientation of the substrate as it approaches the metal center, ultimately determining the stereochemical outcome of the reaction. Non-covalent interactions, such as π-stacking, between the ligand and the substrate can also play a significant role in the enantiodetermining step. acs.org

The modular synthesis of Josiphos ligands allows for systematic modifications of the ligand structure. By varying the phosphine substituents, researchers can create a library of ligands with different steric and electronic profiles. This "tuning" capability is a key advantage of the Josiphos family, enabling the optimization of the catalyst for a specific transformation to achieve high enantiomeric excesses. scbt.comthieme-connect.com

Josiphos Sl J001 1 in Asymmetric Catalysis: Reaction Scope and Enantioselectivity Achievements

Asymmetric Hydrogenation

Expanded Substrate Scope in Asymmetric Hydrogenation

Josiphos SL-J001-1, in combination with rhodium or ruthenium, is a powerful catalyst for the enantioselective hydrogenation of a diverse range of prochiral substrates. lookchem.com This ligand has proven effective for the hydrogenation of substituted acetamidoacrylates, enol acetates, β-ketoesters, and simple alkenes, consistently delivering high enantiomeric excesses (ee). lookchem.comchemdad.com For instance, in the hydrogenation of α,β-unsaturated carbonyl compounds like enol acetates and β-ketoesters, enantioselectivities of up to 99% have been achieved under relatively mild conditions. The rigid ferrocene (B1249389) backbone of the ligand creates a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction.

Substrate ClassMetalEnantioselectivity (ee)Additional Notes
AcetamidoacrylatesRhodiumHighWidely applicable for this class of substrates. lookchem.com
Enol AcetatesRhodiumUp to 99%Achieved under mild conditions (40–60°C, 10–50 bar H₂).
β-KetoestersRhodiumUp to 99%Demonstrates high turnover frequency.
Simple AlkenesRhodium/RutheniumHighEffective for various simple alkene substrates. lookchem.comchemdad.com
N-Aryl IminesRuthenium>95%Utilizes ethanol (B145695) as a solvent.
o-Alkoxy Tetrasubstituted EnamidesRhodiumUp to 99%Yields β-amino alcohol analogs. sigmaaldrich.comsigmaaldrich.com

Carbonylative Reactions

A significant application of this compound is in palladium-catalyzed carbonylative arylations. This reaction enables the selective and high-yielding synthesis of α-aryl or α,α-diaryl ketones from weakly acidic benzylic and heterobenzylic C(sp³)–H bonds and aryl bromides. researchgate.netnih.gov

The palladium catalyst system based on this compound has been identified as highly efficient and selective for the carbonylative arylation of a range of pronucleophiles with aryl bromides. researchgate.netnih.govresearchgate.net The reaction proceeds under an atmosphere of carbon monoxide (1 atm) and is applicable to a variety of substrates, leading to sterically and electronically diverse ketone products. researchgate.netresearchgate.net These ketone structures are important substructures in many biologically active compounds. researchgate.netnih.gov Mechanistic studies, including kinetic analysis, have suggested that the oxidative addition of the aryl bromide is the turnover-limiting step in the catalytic cycle. researchgate.netresearchgate.net

A key advantage of the this compound-based palladium catalyst is its ability to facilitate the desired carbonylative arylation while suppressing the formation of direct coupling byproducts. researchgate.netresearchgate.netnsf.gov This high selectivity ensures that the reaction yields the target ketone products cleanly. researchgate.netresearchgate.net The catalyst's resting state has been identified as (Josiphos)Pd(CO)₂, providing insight into the catalytic cycle and the role of the ligand in promoting the specific carbonylative pathway. nih.govresearchgate.netresearchgate.net

PronucleophileAryl BromideProductYieldNotes
AzaarylmethylaminesVarious Aryl Bromidesα-Aryl Ketones56-95%First examples of using such weakly acidic pronucleophiles in this transformation. researchgate.netresearchgate.net
Benzylic C(sp³)–H bondsVarious Aryl Bromidesα-Aryl or α,α-Diaryl KetonesHighApplicable to a broad range of pro-nucleophiles. researchgate.netnih.gov

Palladium-Catalyzed Benzylic C(sp³)-H Carbonylative Arylation

Cyanation Reactions

This compound has also been successfully employed in nickel-catalyzed cyanation reactions. A notable development is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic cyanide source, for the cyanation of aryl halides. acs.orgresearchgate.net

This method is particularly significant as it overcomes the insolubility of potassium ferrocyanide in organic solvents by using biphasic aqueous conditions. acs.orgresearchgate.net The combination of a bench-stable Ni(II) precatalyst with the commercially available this compound ligand makes this cyanation reaction practical and scalable. acs.orgresearchgate.net High-throughput experimentation was instrumental in identifying the JosiPhos family of ligands as being uniquely effective for this transformation, providing significant conversion where other common ligands performed poorly. acs.org The reaction has been successfully applied to a range of (hetero)aryl bromides, chlorides, and sulfamates with catalyst loadings as low as 2.5 mol %. researchgate.netnih.gov This methodology has also been scaled up for the decagram synthesis of a pharmaceutical intermediate, demonstrating its industrial applicability. researchgate.netnih.gov

(Hetero)aryl ElectrophileCyanating AgentCatalyst SystemKey Features
Aryl Halides (Bromides, Chlorides)K₄[Fe(CN)₆]Ni(II) precatalyst / this compoundBiphasic aqueous conditions, non-toxic cyanide source. acs.orgresearchgate.net
(Hetero)aryl SulfamatesK₄[Fe(CN)₆]Ni(II) precatalyst / this compoundScalable and practical for a broad range of substrates. researchgate.netnih.gov

Utilization of Non-Toxic Cyanide Sources in Catalysis

The development of safe and practical cyanation methods is of significant interest, particularly for the synthesis of benzonitriles, which are important pharmacophores. acs.org Research has focused on replacing hazardous cyanide sources with non-toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net In this context, this compound has been identified as a crucial ligand in nickel-catalyzed cyanation reactions.

High-throughput experimentation revealed that the Josiphos family of ligands, particularly SL-J001-1, provided significant conversion in the cyanation of heteroaryl electrophiles using a Ni(II) precatalyst and K₄[Fe(CN)₆] in a biphasic aqueous system. acs.orgresearchgate.net This system overcomes the insolubility of the cyanide source in organic solvents. researchgate.net The combination of Ni(PPh₃)₂(1-Naph)Cl and this compound in n-BuOAc was found to be optimal. acs.org Mechanistic studies suggest that the turnover-limiting step is the transmetalation with K₄[Fe(CN)₆] and that (Josiphos)Ni(1-Napth)Cl is the resting state of the catalyst. acs.org This methodology has been successfully applied to a range of (hetero)aryl bromides, chlorides, and sulfamates and has been scaled up for the synthesis of pharmaceutical intermediates. researchgate.net

Borylation and Hydroboration Reactions

Copper(I)-Catalyzed Conjugate Borylation of α,β-Unsaturated Acyl Silanes

A copper(I)-catalyzed conjugate borylation of α,β-unsaturated acyl silanes using bis(pinacolato)diboron (B136004) (B₂pin₂) has been developed, providing access to valuable β-borylated acyl silanes. thieme-connect.comthieme-connect.com While racemic versions of this reaction proceed efficiently without a ligand, the use of this compound was crucial for achieving high enantioselectivity. thieme-connect.comthieme-connect.com

Under optimized conditions, the reaction of various β-aryl- and β-alkyl-substituted silyl (B83357) enones with B₂pin₂ in the presence of a Cu(I) salt and this compound afforded the corresponding enantioenriched β-boryl boronic esters. thieme-connect.comthieme-connect.com

Table 1: Asymmetric Cu(I)-Catalyzed Conjugate Borylation of α,β-Unsaturated Acyl Silanes with this compound

Data sourced from references thieme-connect.com.

The reaction tolerates various substituents on the β-aryl group and is also effective for β-alkyl-substituted substrates, consistently delivering high enantiomeric excesses. thieme-connect.com

Stereodivergent Copper-Catalyzed Borylative Difunctionalizations

This compound has been employed in the development of stereodivergent copper-catalyzed borylative difunctionalizations. researchgate.net A notable example is a borylative aldol (B89426) domino reaction where the choice of the borylating reagent dictates the diastereochemical outcome. researchgate.net When using B₂pin₂, the reaction proceeds under coordination control. However, employing a less Lewis acidic boron reagent, BpinBdan, can overturn this selectivity. researchgate.net In the context of a borylative cyclization to form boryl-functionalized cyclobutanols, this compound was tested, though other ligands ultimately provided superior yield and enantioselectivity in this specific transformation. scholaris.ca

Enantioselective 1,6-Boration of α,β,γ,δ-Unsaturated Ketones

The copper-catalyzed 1,6-boration of (E,E)-α,β,γ,δ-unsaturated ketones represents a significant synthetic challenge. The use of a copper(I) catalyst with this compound has enabled the highly enantioselective synthesis of homoallylic boronates. worktribe.com A remarkable feature of this reaction is the unexpected formation of products with a Z-configured double bond, a thermodynamically less stable isomer. worktribe.comnih.gov

By carefully tuning the reaction conditions, specifically the solvent and concentration, it is possible to switch the selectivity to favor the formation of E-allylic boronates. worktribe.com This switchable synthesis provides access to two different classes of valuable chiral building blocks from the same starting material. worktribe.com For instance, the reaction of an α,β,γ,δ-unsaturated ketone with B₂(pin)₂ in the presence of a copper source and this compound can yield Z-homoallylic boronates with high stereoselectivity (>95:5 Z:E). worktribe.com The Josiphos ligand has also proven effective in the 1,6-borylation of unsaturated dioxinones, extending the methodology to achieve challenging 1,8- and 1,10-borylations with high regio- and enantioselectivity. nih.gov

Other Asymmetric Transformations

Ruthenium-Catalyzed Enantioselective Addition of Carboxylic Acids to Allenes

The synthesis of chiral allylic esters through the addition of carboxylic acids to allenes is an atom-economical process. dicp.ac.cngoogle.com While rhodium catalysts have been successful, the development of more accessible ruthenium-based systems is highly desirable. dicp.ac.cn In the pursuit of an asymmetric variant, in situ-formed ruthenium catalysts with various chiral ligands were screened.

The use of this compound as the ligand in the reaction between penta-3,4-dien-1-ylbenzene and benzoic acid in m-xylene (B151644) resulted in the exclusive formation of the branched allylic ester with 73% yield and 55% ee. dicp.ac.cn Further optimization, particularly by switching the carboxylic acid to isobutyric acid, led to improved enantioselectivity (88% ee). dicp.ac.cn The optimized system demonstrated broad scope for both the allene (B1206475) and carboxylic acid components, delivering products in good yields and with excellent enantioselectivities for a range of substrates. dicp.ac.cn

Table 2: Ruthenium/Josiphos SL-J001-1-Catalyzed Addition of Isobutyric Acid to Allenes

Data sourced from reference dicp.ac.cn.

The proposed mechanism involves the oxidative addition of the carboxylic acid to a Ru(II) complex, followed by hydrometalation of the allene to generate a Ru-π-allyl intermediate, which then undergoes reductive elimination to afford the allylic ester product. dicp.ac.cn

Palladium-Catalyzed Decarboxylative Coupling Reactions of α-Amino Acid Derivatives

The palladium-catalyzed decarboxylative coupling of α-amino acid derivatives represents a significant strategy for the synthesis of chiral amines and their derivatives. This transformation, particularly the asymmetric variant, allows for the construction of carbon-carbon bonds at the α-position of amino acids, leading to valuable, non-proteinogenic amino acid structures and homoallylic amines. The Josiphos ligand family, known for its robustness and effectiveness in a variety of asymmetric transformations, has been explored in this context. Specifically, this compound has been investigated as a chiral ligand in the palladium-catalyzed decarboxylative allylation of α-imino esters derived from α-amino acids.

The reaction typically involves the in situ generation of an α-imino anion equivalent from an appropriate α-amino acid derivative, which then undergoes a palladium-catalyzed allylation. The enantioselectivity of this process is dictated by the chiral ligand coordinated to the palladium center. Research in this area has sought to optimize reaction conditions to achieve high yields and, crucially, high levels of enantiomeric excess (ee).

Initial studies on the enantioselective decarboxylative coupling of allyl α-imino esters often began with screening a variety of chiral ligands. In the context of developing a catalytic asymmetric decarboxylative allylation, the substrate derived from the diphenyl ketimine of allyl glycinate (B8599266) was reacted with a palladium precursor in the presence of different chiral phosphine (B1218219) ligands. While a range of ligands was tested, the Josiphos family was among those investigated.

Research findings from the work of Burger and Tunge provide insight into the effectiveness of various chiral ligands in the palladium-catalyzed decarboxylative allylation of α-amino acid derivatives. ku.edu In their comprehensive study, a variety of ligands were screened for the asymmetric decarboxylative coupling of the diphenylketimine of allyl glycinate. The reaction was performed in tetrahydrofuran (B95107) (THF) at 60 °C using tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source.

When this compound was employed as the chiral ligand under these conditions, the reaction yielded the corresponding homoallylic amine with a modest enantioselectivity of 16% ee. ku.edu This result was part of a broader screening effort to identify the optimal ligand for this transformation. The study revealed that other ligands, under the same conditions, provided varying degrees of enantioselectivity. For instance, (S)-BINAP resulted in 21% ee, while ligands from the Taniaphos family, such as SL-T001-1, showed higher enantioselectivities (e.g., 60% ee). ku.edu

The data from these screening experiments are summarized in the table below, highlighting the performance of this compound in comparison to other notable chiral ligands in the palladium-catalyzed decarboxylative allylation of the diphenylketimine of allyl glycinate.

Table 1: Enantioselective Palladium-Catalyzed Decarboxylative Allylation of Allyl Glycinate Diphenylketimine with Various Chiral Ligands

EntryChiral LigandEnantiomeric Excess (ee %)Yield (%)
1This compound1675
2(R,R)-DIOP072
3(S)-BINAP2185
4(R)-Tol-BINAP1983
5Taniaphos SL-T001-16078

Reaction Conditions: Pd₂(dba)₃ (2.5 mol%), Ligand (7.5 mol%), THF, 60 °C, 12 h. Data sourced from Burger, E. C. "The Development of Catalytic, Asymmetric Decarboxylative Coupling Reactions." Doctoral Dissertation, University of Kansas, 2007. ku.edu

While the enantioselectivity achieved with this compound in this specific application was found to be moderate, these findings were crucial in the broader context of ligand evaluation for this class of reaction. ku.edu The systematic screening of a diverse set of ligands, including members of the Josiphos family, has been instrumental in advancing the field of asymmetric decarboxylative couplings and has guided the rational selection of ligands for achieving higher levels of stereocontrol in the synthesis of chiral amino acid derivatives.

Mechanistic Investigations of Josiphos Sl J001 1 Catalyzed Processes

Elucidation of Catalytic Cycle Pathways

In catalytic processes, the resting state represents the most stable and abundant catalyst species during the reaction, providing critical insights into the mechanism. For reactions involving the Josiphos SL-J001-1 ligand, different resting states have been identified depending on the metal center and reaction conditions.

In nickel-catalyzed cyanation and cross-coupling reactions, the complex (Josiphos)Ni(1-Napth)Cl has been identified as the catalyst resting state. acs.orgresearchgate.net This observation was made through ³¹P NMR spectroscopy during the cyanation of 1-chloronaphthalene. acs.org The formation and stability of this species suggest that the step following oxidative addition, namely transmetalation, is comparatively slow. acs.orgresearchgate.net

Table 1: Identified Resting States in this compound Catalyzed Reactions

Metal CatalystReaction TypeIdentified Resting StateSignificance
Nickel (Ni)Cyanation of aryl chlorides(Josiphos)Ni(1-Napth)ClIndicates transmetalation is the slow step. acs.orgresearchgate.net
Palladium (Pd)Carbonylative Arylation(Josiphos)Pd(CO)₂Formation can inhibit the catalytic cycle by slowing oxidative addition. nsf.govresearchgate.netnih.gov

In several nickel-catalyzed cross-coupling reactions, transmetalation is identified as the turnover-limiting step. acs.orgresearchgate.net This is strongly supported by the observation of the (Josiphos)Ni(aryl)Cl complex as the resting state; its accumulation implies a higher energy barrier for the subsequent reaction with the coupling partner. acs.org For instance, in the cyanation of 1-chloronaphthalene, the transmetalation of the cyanide group from K₄[Fe(CN)₆] to the (Josiphos)Ni(1-Napth)Cl complex is the rate-determining phase. acs.orgresearchgate.net

Conversely, for palladium-catalyzed carbonylative arylations with aryl bromides, kinetic studies suggest that oxidative addition is the turnover-limiting step. nsf.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The stability of the (Josiphos)Pd(CO)₂ resting state indicates that the initial oxidative addition of the aryl bromide to the Pd(0) center is the slowest part of the cycle. nsf.govresearchgate.net The rate of this step can be influenced by factors such as the electronic properties of the aryl bromide and the concentration of carbon monoxide. researchgate.netresearchgate.net

Stereochemical Control and Chiral Induction Mechanisms

This compound is a highly effective ligand for the asymmetric hydrogenation of N-heteroarenes, such as quinolines and pyridines, leading to chiral products with high enantiomeric excess. unimi.it The origin of this stereoselectivity lies in the formation of a well-defined chiral pocket around the metal center (commonly iridium or rhodium). unimi.itfigshare.com

The rigid ferrocene (B1249389) backbone and the bulky phosphine (B1218219) groups of the Josiphos ligand create a sterically demanding environment. This forces the N-heteroarene substrate to coordinate to the metal in a specific orientation to minimize steric clashes. figshare.com This preferred binding mode dictates which face of the substrate's C=N or C=C bond is exposed to the metal hydride for hydrogen transfer, thereby controlling the stereochemistry of the final product. unimi.it For example, in the hydrogenation of 2-phenylquinoxaline, the use of a this compound catalyst resulted in superior performance, achieving 96% enantiomeric excess (ee). unimi.it

The conformation of the Josiphos ligand is a critical factor in determining the stereochemical outcome of a reaction. nih.gov While the ferrocene backbone provides rigidity, the ligand possesses conformational flexibility that allows it to adapt to the steric and electronic demands of different elementary steps in a catalytic cycle. nih.govresearchgate.netresearchgate.net

This "self-adaptation" can lead to different ligand conformations being favored at different stages, such as migratory insertion versus reductive elimination. nih.gov For example, in a palladium-catalyzed bicyclization/carbonylation, density functional theory (DFT) calculations showed that a half-chair conformation is preferred during the migratory insertion step, which is both rate-determining and enantioselectivity-controlling. nih.govresearchgate.net The less hindered environment of this conformation facilitates the reaction. nih.gov Subtle changes in reaction conditions, such as solvent or additives, can influence the equilibrium between these conformations, potentially leading to stereodivergence where different stereoisomers of the product are formed. upenn.edu

Additives and solvents can significantly modulate the selectivity and efficiency of reactions catalyzed by this compound. researchgate.net Their influence can be exerted through various mechanisms, including altering the catalyst's resting state, affecting the rate of key steps, or stabilizing transition states.

Additives: In nickel-catalyzed cyanations, the inclusion of an acidic additive like tetrabutylammonium (B224687) hydrogen sulfate (B86663) was found to improve the reaction rate and conversion. acs.orgresearchgate.net In palladium-catalyzed couplings, the choice of base is crucial and can affect the rate of transmetalation. nih.gov The use of specific additives can also be essential for achieving high yields and preventing side reactions. For instance, in some hydroboration reactions, isopropanol (B130326) was found to be a beneficial additive. scholaris.ca

Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact. researchgate.net In palladium-catalyzed oxidative addition of aryl tosylates, for example, more polar solvents accelerate the reaction. researchgate.net In other cases, the solvent can directly participate in the catalytic cycle or influence the conformational equilibrium of the ligand-metal complex, thereby affecting enantioselectivity. researchgate.net The selection of an appropriate solvent, such as n-butyl acetate (B1210297) (n-BuOAc) over dimethylacetamide (DMAc) in some Ni-catalyzed cyanations, can also offer environmental and safety advantages. acs.orgresearchgate.net

Table 2: Summary of Mechanistic Findings for this compound

Mechanistic AspectSystemKey FindingCitation(s)
Catalyst Resting State Ni-Catalyzed Cyanation(Josiphos)Ni(1-Napth)Cl acs.orgresearchgate.net
Pd-Catalyzed Carbonylation(Josiphos)Pd(CO)₂ nsf.govresearchgate.netnih.gov
Turnover-Limiting Step Ni-Catalyzed Cross-CouplingTransmetalation acs.orgresearchgate.net
Pd-Catalyzed CarbonylationOxidative Addition nsf.govresearchgate.netnih.gov
Origin of Enantioselectivity Asymmetric HydrogenationSteric control from the chiral pocket around the metal center. unimi.itfigshare.com
Ligand Conformation Pd-Catalyzed BicyclizationLigand "self-adaptation" between different conformations controls reactivity and selectivity. nih.govresearchgate.net
Role of Additives/Solvents Ni-Catalyzed CyanationAcidic additives can enhance reaction rates. acs.orgresearchgate.net
Pd-Catalyzed CouplingsSolvent polarity and base choice are critical for rate and selectivity. researchgate.netnih.gov

Probing Reaction Intermediates

The elucidation of catalytic mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new transformations. For reactions catalyzed by complexes of this compound, a variety of mechanistic investigations have been undertaken to probe the active species and understand the intricate steps of the catalytic cycle. These studies involve the direct characterization of catalytic intermediates, the use of isotopic labeling to trace reaction pathways, and the examination of the ligand's role in dictating fundamental electronic pathways in catalysis.

Characterization of Key Catalytic Intermediates

The isolation and characterization of catalytic intermediates provide direct evidence for proposed mechanistic cycles. In the context of this compound catalyzed reactions, several key nickel and palladium intermediates have been identified, offering significant insights into the catalyst's behavior.

In nickel-catalyzed cross-coupling reactions, the nature of the active species and resting states is highly dependent on the specific transformation. For the mono-α-arylation of acetone (B3395972) with aryl chlorides, mechanistic studies have led to the successful isolation and characterization of key Ni(0) and Ni(II) catalytic intermediates. researchgate.netresearchgate.netscispace.com These studies highlight that the this compound ligand plays a crucial role in stabilizing Ni(II) aryl intermediates, which prevents decomposition to Ni(I) species and facilitates a productive Ni(0)/Ni(II) catalytic pathway. scispace.com The resting state of the catalyst in the coupling of acetone with 4-chlorobenzonitrile (B146240) was identified as the L1Ni(II)-Aryl species by ³¹P{¹H} NMR spectroscopy. scispace.com

Similarly, in a nickel-catalyzed cyanation of aryl electrophiles using the non-toxic cyanide source K₄[Fe(CN)₆], the resting state of the catalyst was identified. acs.org For the cyanation of 1-chloronaphthalene, ³¹P NMR studies indicated that (Josiphos)Ni(1-Naphthyl)Cl is the catalyst resting state. acs.org This intermediate is formed via ligand exchange and subsequently undergoes a turnover-limiting transmetalation with the cyanide source. acs.org

In palladium-catalyzed reactions, this compound has also enabled the characterization of important intermediates. During the carbonylative arylation of benzylic C(sp³)-H bonds with aryl bromides, the catalyst resting state was identified as (Josiphos)Pd(CO)₂. nsf.govnsf.gov This dicarbonyl palladium complex was characterized, and further kinetic studies suggested that the oxidative addition of the aryl bromide is the turnover-limiting step of the catalytic cycle. nsf.govnsf.gov The synthesis and characterization of related palladium complexes, such as the ethylene (B1197577) complex (Josiphos)Pd(C₂H₄), have also been reported. This ethylene complex serves as a precursor to the active catalyst and reacts with carbon monoxide to form the stable bis-carbonyl complex (Josiphos)Pd(CO)₂. researchgate.net

The structural characterization of these intermediates provides a foundational understanding of the catalyst's stability and reactivity throughout the catalytic process.

Interactive Table 1: Characterized Intermediates in this compound Catalysis

Catalyst SystemReaction TypeIdentified IntermediateRoleCharacterization MethodReference
Ni/Josiphos SL-J001-1α-Arylation of AcetoneL1Ni(II)-ArylResting State³¹P{¹H} NMR scispace.com
Ni/Josiphos SL-J001-1Cyanation(Josiphos)Ni(1-Naphthyl)ClResting State³¹P NMR acs.org
Pd/Josiphos SL-J001-1Carbonylative Arylation(Josiphos)Pd(CO)₂Resting StateIn situ IR, NMR nsf.govnsf.govresearchgate.net
Pd/Josiphos SL-J001-1Carbonylative Arylation(Josiphos)Pd(C₂H₄)Catalyst PrecursorNMR, X-ray researchgate.net

Isotopic Labeling Studies to Deduce Mechanistic Pathways

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through a catalytic cycle. While extensive isotopic labeling studies focusing specifically on this compound are not broadly reported, related studies and kinetic isotope effects (KIEs) in systems using this ligand provide valuable mechanistic clues.

In a palladium-catalyzed carbonylative arylation utilizing a this compound-based catalyst, a kinetic isotope effect of 1.2 was determined. This value, obtained from comparing the reaction rates of a deuterated and non-deuterated substrate, suggests that the oxidative addition of the aryl bromide is the rate-determining step of the reaction.

In other catalytic systems, isotopic labeling has been instrumental in clarifying mechanisms that could be analogous to those involving Josiphos ligands. For instance, in a ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes, deuterium (B1214612) labeling experiments were performed to probe the mechanism. dicp.ac.cn The experiments, which involved using a deuterated solvent, helped to establish a pathway involving a fast, reversible hydrometalation followed by reductive elimination. dicp.ac.cn Although this compound was screened as a ligand in this study, the detailed labeling experiments were discussed in the context of the optimized catalytic system. dicp.ac.cn

Similarly, in the asymmetric hydrogenation of indoles, where this compound was identified as a highly effective ligand for a related substrate, isotopic labeling experiments provided crucial evidence for the reaction pathway. unimi.it Studies using deuterium gas (D₂) or deuterated solvents confirmed the positions of hydride addition and the involvement of enamine-iminium tautomerization, clarifying the sequence of events in the catalytic cycle. unimi.it These examples underscore the utility of isotopic labeling for dissecting complex catalytic pathways, a technique that is applicable and informative for systems employing this compound.

Table 2: Mechanistic Insights from Isotopic Labeling and KIE Studies

Catalytic SystemReaction TypeExperimentFindingMechanistic ImplicationReference
Pd/Josiphos SL-J001-1Carbonylative ArylationKinetic Isotope EffectKIE = 1.2Oxidative addition is the rate-limiting step.
Ru/Chiral LigandAddition to AllenesDeuterium LabelingDeuterium incorporation at the terminal position.Supports a fast, reversible hydrometalation step. dicp.ac.cn
Pd/Chiral LigandHydrogenation of IndolesDeuterium Labeling (D₂ and TFE-d1)Specific deuterium incorporation patterns observed.Confirms iminium intermediate and positions of hydride addition. unimi.it

Ligand-Based Control of Competing One- and Two-Electron Pathways in Nickel Catalysis

Nickel catalysts are known to operate through various electronic pathways, primarily involving one-electron (single-electron transfer, SET) or two-electron (closed-shell) mechanisms. The choice of ligand is a critical factor in directing the catalyst toward a specific pathway, thereby controlling the reaction's outcome and chemoselectivity.

A systematic study employing 4-halotetrahydropyrans as model substrates demonstrated that ligand identity can predictably control the competition between one- and two-electron oxidative addition pathways in nickel catalysis. nsf.govnih.gov This research established a clear distinction based on the class of ligand used.

Phosphine-ligated nickel catalysts, including the one formed with this compound, were found to strongly favor the two-electron, closed-shell pathway. nsf.govnih.gov This pathway typically proceeds via an Sₙ2-type mechanism, leading to stereospecific transformations. The strong sigma-donating properties of phosphine ligands like Josiphos enhance the nucleophilicity of the nickel center, promoting direct oxidative addition at the carbon-halogen bond. nsf.gov

In contrast, nitrogen-based ligands, such as those with pyridyl or imine motifs, were shown to prefer a one-electron pathway. nsf.govnih.gov This open-shell mechanism initiates with a halogen atom transfer (XAT) to generate radical intermediates, often leading to stereoablative reactions. nsf.gov

The ability to select a reaction pathway based on ligand choice is a powerful tool for reaction development. The established preference of this compound for two-electron mechanisms provides a guiding principle for its application in designing stereospecific cross-coupling reactions and avoiding side reactions that may arise from radical intermediates. nsf.govnih.gov This ligand-based control is fundamental to harnessing the full potential of nickel catalysis for complex molecule synthesis.

Interactive Table 3: Ligand-Based Control of Ni-Catalyzed Reaction Pathways

Ligand ClassRepresentative Ligand ExamplePreferred Electronic PathwayMechanismTypical OutcomeReference
Bidentate PhosphineThis compound Two-ElectronClosed-Shell (Sₙ2-type) Oxidative AdditionStereospecific Reactions nsf.govnih.gov
Nitrogen-based (Diamine)IndaBoxOne-ElectronOpen-Shell (Halogen Atom Transfer)Stereoablative Reactions nsf.govnih.gov

Computational Chemistry and Theoretical Studies on Josiphos Sl J001 1 Catalysis

Density Functional Theory (DFT) Calculations for Mechanistic Insights

DFT calculations have been instrumental in building detailed mechanistic models for reactions catalyzed by Josiphos SL-J001-1 complexes. By mapping the potential energy surfaces of catalytic cycles, researchers can identify key intermediates and transition states, thereby understanding the factors that govern reaction rates and selectivity.

A prominent example of DFT application is in the study of the palladium-catalyzed carbonylative arylation of benzylic C(sp³)–H bonds with aryl bromides, where the this compound-based catalyst was found to be uniquely efficient and selective. researchgate.netresearchgate.netresearchgate.net Computational and experimental studies collaborated to illuminate the reaction mechanism. researchgate.net

In this reaction, DFT calculations were performed to map the energy profiles and characterize the critical transition states. researchgate.net The studies identified the catalyst's resting state as (Josiphos)Pd(CO)2. researchgate.netresearchgate.netresearchgate.net Furthermore, a combined kinetic, experimental, and computational investigation determined that the oxidative addition of the aryl bromide to the palladium(0) center is the turnover-limiting step of the catalytic cycle. researchgate.netresearchgate.netresearchgate.net This insight is crucial for optimizing reaction conditions to enhance catalytic turnover.

Table 1: Key Mechanistic Data for Pd/Josiphos SL-J001-1 Catalyzed Carbonylative Arylation

Parameter Finding Source
Catalyst Resting State (Josiphos)Pd(CO)2 researchgate.net, researchgate.net, researchgate.net
Turnover-Limiting Step Oxidative addition of aryl bromide researchgate.net, researchgate.net, researchgate.net

| Computational Method | Density Functional Theory (DFT) | researchgate.net |

The enantioselectivity endowed by chiral ligands like this compound is a direct consequence of the specific interactions between the substrate and the catalyst within the chiral pocket. Computational modeling is a powerful method to visualize and quantify these interactions.

In copper-hydride (CuH) catalyzed reactions, the enhanced reactivity of catalysts bearing bulky bidentate phosphine (B1218219) ligands is attributed to attractive London dispersion interactions between the ligand and the substrate. mit.edu For copper-catalyzed conjugate borylation reactions using (R)-Josiphos SL-J001-1, computational modeling of the pre-insertion complexes revealed that the large ester group of the substrate fits into a relatively unhindered quadrant of the ligated copper complex, creating a spatially confined environment that dictates the stereochemical outcome. ualberta.ca

DFT calculations have also been used to understand the origin of atroposelectivity in related systems, where non-covalent interactions such as π–π stacking between the substrate and the ligand's aromatic groups were identified as key controlling elements in the reductive elimination transition state. dokumen.pub These detailed analyses of substrate-catalyst complexes and transition state geometries are fundamental to explaining the high levels of enantiomeric excess observed in many reactions catalyzed by this compound.

Computational Modeling of Ligand Electronic and Steric Properties

The catalytic efficacy of this compound is intrinsically linked to its unique electronic and steric characteristics. scbt.com The ligand features a combination of a bulky dicyclohexylphosphino group and a diphenylphosphino group on a chiral ferrocene (B1249389) scaffold. sigmaaldrich.com Computational models are employed to quantify these properties and correlate them with catalytic activity.

Mechanistic studies on the nickel-catalyzed mono-α-arylation of acetone (B3395972) with aryl chlorides highlighted the crucial role of the Josiphos ligand structure. researchgate.net The investigation showed that the unique steric and electronic properties of the Josiphos ligand are responsible for stabilizing key Ni(II) intermediates, thereby enabling a Ni(0)/Ni(II) catalytic pathway that is less favorable with other diphosphine ligands. researchgate.net The effectiveness of such ligands is often attributed to their electron-rich nature, which facilitates the oxidative addition of less reactive electrophiles like aryl chlorides, and their steric bulk, which stabilizes low-coordinate catalytic species and promotes the final reductive elimination step. researchgate.net

Similarly, in Negishi cross-coupling reactions that exhibit an unusual 1,2-migration, the structure of the JosiPhos ligand was a critical factor. researchgate.net Both the steric bulk and the nature of the substituents on the phosphino (B1201336) groups were found to significantly influence the catalytic activity and the propensity for the palladium complex to facilitate the migration. researchgate.net

Prediction of Catalytic Performance and Rational Ligand Design

A primary goal of computational chemistry in catalysis is to move from explaining observed results to predicting the performance of new catalysts. The mechanistic understanding and the structure-activity relationships derived from DFT studies on this compound and related systems lay the groundwork for the rational design of new, more effective ligands.

By understanding that the turnover-limiting step in a particular reaction is oxidative addition, for example, new ligands can be designed with enhanced electron-donating properties to accelerate this step. researchgate.netresearchgate.net The insight that the Josiphos ligand structure is key to stabilizing specific intermediates in a nickel-catalyzed process was leveraged to refine the protocol, leading to the use of a more practical and air-stable Ni(II) precatalyst. researchgate.net

Furthermore, computational screening of virtual ligand libraries allows for the down-selection of promising candidates for synthesis and experimental testing. While specific studies detailing the de novo design and subsequent synthesis of a novel ligand based purely on predictive computational work with a this compound template are not prevalent, the foundational knowledge gained from the aforementioned computational studies provides clear design principles. For instance, modifying the steric bulk or the electronic character of the phosphine substituents on the Josiphos backbone can be used to tune the catalyst's activity and selectivity for a specific application, a strategy informed directly by theoretical calculations. researchgate.net

Ligand Design Principles and Structure Activity Relationships for Josiphos Sl J001 1

Modular Nature of Josiphos Ligands and Opportunities for Functionalization

A key feature of the Josiphos ligand family is its modularity, which allows for the systematic and straightforward synthesis of a diverse library of derivatives. researchgate.net This adaptability is rooted in a highly reliable synthetic route that typically begins with the enantiomerically pure (R)-1-ferrocenylethyl dimethylamine (B145610), commonly known as Ugi's amine.

The synthesis proceeds through a well-established two-step sequence:

Diastereoselective Ortho-lithiation : The process starts with a highly diastereoselective ortho-lithiation of the ferrocene (B1249389) unit, a reaction directed by the dimethylamino group of the side chain. This step is followed by the introduction of the first phosphine (B1218219) group.

Nucleophilic Substitution : The second key step involves the nucleophilic substitution of the dimethylamino group with a second, often different, phosphine nucleophile. This substitution proceeds with retention of configuration at the stereocenter of the side chain.

This modular approach is exceptionally powerful; by simply varying the two phosphine reagents used in these steps, a wide range of ligands with finely tuned steric and electronic properties can be generated. chemdad.com This tunability allows for the optimization of the ligand for specific substrates and catalytic reactions, making the Josiphos scaffold a "privileged ligand" framework. researchgate.netwikipedia.org This synthetic versatility has enabled the creation of an extensive family of ligands where the phosphine moieties can be systematically altered to enhance catalytic performance for a given transformation. researchgate.netchemdad.com

Impact of Phosphine Substituents on Catalytic Efficiency and Selectivity

The specific phosphine substituents on the Josiphos backbone are critical determinants of the catalyst's performance, profoundly influencing both its efficiency and stereoselectivity. beilstein-journals.orgresearchgate.net In Josiphos SL-J001-1, the combination of a dicyclohexylphosphino group and a diphenylphosphino group creates a unique electronic and steric environment around the metal center.

Steric Effects: The bulkiness of the phosphine substituents plays a crucial role in shaping the chiral pocket of the catalyst. mdpi.comucla.edu The large dicyclohexyl groups on one phosphorus atom and the phenyl groups on the other create a well-defined three-dimensional space that dictates how a prochiral substrate can approach and coordinate to the metal center. This steric hindrance is often directly responsible for high levels of enantiomeric excess (ee) by favoring one transition state over its diastereomeric counterpart. mdpi.comnih.gov For instance, bulky substituents can enhance steric hindrance, which effectively modulates reaction selectivity. scbt.com

The interplay between these steric and electronic factors is complex but allows for the fine-tuning of the ligand for a specific catalytic challenge.

Ligand MoietySubstituent TypePrimary EffectImpact on Catalysis
P(Cyclohexyl)₂Bulky, Electron-Donating AlkylSteric / ElectronicIncreases steric bulk in the chiral pocket, enhancing enantioselectivity. The strong electron-donating nature can increase the catalytic activity of the metal center.
P(Phenyl)₂AromaticSteric / ElectronicContributes to the overall steric environment and allows for electronic modification via substitution on the phenyl rings (e.g., with electron-withdrawing or -donating groups).
Ferrocene BackboneRigid ScaffoldStructuralProvides a stable, rigid framework with planar chirality, creating a well-defined and predictable chiral environment essential for effective stereochemical control.

Comparative Studies with Analogous Chiral Diphosphine Ligands

The efficacy of this compound is best understood when compared to other members of its family and to different classes of chiral diphosphine ligands in standardized catalytic reactions. Such comparative studies are essential for establishing the scope and limitations of a given ligand.

Within the Josiphos family, even subtle structural changes can lead to significant differences in catalytic outcomes. For example, comparing SL-J001-1 ((R,S)-diastereomer) with its enantiomer, SL-J001-2 ((S,R)-diastereomer), is crucial for matching the correct ligand to a desired product enantiomer. changkuantech.comsigmaaldrich.com Furthermore, comparisons with other Josiphos variants that possess different phosphine substituents (e.g., di(tert-butyl)phosphino or di(2-furyl)phosphino groups) demonstrate the principle of ligand tuning, where specific electronic and steric adjustments can optimize performance for a particular substrate. scbt.comrsc.org

When benchmarked against other well-known classes of chiral diphosphine ligands, such as BINAP, the unique advantages of the Josiphos scaffold become apparent. While ligands like BINAP are highly effective, particularly in certain rhodium-catalyzed hydrogenations, Josiphos ligands often exhibit superior performance in terms of turnover frequency (TOF) and turnover number (TON), especially in industrial applications like the synthesis of (S)-metolachlor. wikipedia.org The rigid ferrocene backbone of Josiphos provides a different kind of chiral environment compared to the axial chirality of BINAP, which can be advantageous for different substrate classes. wikipedia.orgmdpi.com

LigandLigand ClassCatalytic System ExampleTypical Performance Characteristics
This compoundFerrocenyl DiphosphineRh- or Ru-catalyzed Asymmetric HydrogenationHigh enantioselectivity (often >99% ee) and high turnover frequencies (TOF); proven robust for industrial-scale processes. wikiwand.comwikipedia.org
BINAPAxially Chiral Biaryl DiphosphineRh-catalyzed Hydrogenation of OlefinsExcellent enantioselectivity for specific substrates, but sometimes lower activity or TOF compared to Josiphos systems. wikipedia.org
Spiro-JosiphosModified Ferrocenyl DiphosphineIr-catalyzed Asymmetric Hydrogenation of IminesCombines Josiphos motif with a spirobiindane scaffold, showing excellent catalytic activity (TON up to 5000) and high enantioselectivity (up to 99% ee) for chiral amine synthesis. acs.org
Josiphos-type BinaphaneModified Ferrocenyl DiphosphineIr-catalyzed Hydrogenation of DihydroisoquinolinesExcellent enantioselectivity (>99% ee) and high TON (up to 4000) for challenging substrates. researchgate.net

Strategies for Optimization of Ligand Performance in Specific Catalytic Systems

Achieving optimal performance with a this compound-based catalyst system often requires more than just selecting the ligand. A holistic approach involving the fine-tuning of various reaction parameters is crucial for maximizing yield, selectivity, and efficiency.

One of the primary strategies is the careful selection of the metal precursor. This compound has shown efficacy with a range of transition metals, most notably rhodium, ruthenium, iridium, and palladium, and the choice of metal is dictated by the specific transformation being targeted. wikipedia.orgresearchgate.net

Furthermore, reaction conditions play a pivotal role. The choice of solvent can significantly influence the solubility of the catalyst and substrate, as well as the stability of reaction intermediates. Additives can also have a profound effect; for instance, the use of acetic acid as a solvent additive was found to be critical for achieving high conversion rates in the synthesis of (S)-metolachlor. wikipedia.org Other parameters such as temperature and hydrogen pressure (in hydrogenation reactions) must be systematically screened and optimized to achieve the desired outcome.

In modern catalysis, computational chemistry has emerged as a powerful tool for optimizing ligand performance. Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict how modifications to the ligand structure might affect the stability of transition states. researchgate.net This allows for a more rational, targeted approach to ligand design and selection, potentially reducing the amount of empirical screening required. By understanding the dynamic conformational changes of the ligand-metal complex during the catalytic cycle, researchers can better predict which ligand variant will offer the highest reactivity and selectivity for a given substrate. researchgate.net

Synthetic Applications and Broader Impact in Advanced Organic Synthesis

Utility in the Construction of Chiral Intermediates

The ability to synthesize enantiomerically pure or enriched intermediates is paramount in modern drug discovery and development. Josiphos SL-J001-1 has proven instrumental in several key reactions that provide access to these valuable chiral molecules.

Access to Chiral Piperidines

Chiral piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. unimi.it The asymmetric hydrogenation of substituted pyridines presents a direct and atom-economical route to these important heterocycles. unimi.it While the hydrogenation of N-heteroaromatic compounds is challenging, the use of iridium catalysts paired with chiral ligands like Josiphos has shown promise. unimi.it For instance, the asymmetric hydrogenation of N-benzylated pyridinium (B92312) salts, a strategy to activate the pyridine (B92270) ring, has been successfully achieved using a Rhodium-Josiphos catalyst system. unimi.it This approach was notably employed in a patented synthesis of a key intermediate for the drug Tofacitinib, where the N-benzylated 3-methoxycarbonylamino-4-methylpyridine was hydrogenated to the corresponding piperidine. unimi.it

A Chinese patent describes the use of various Josiphos ligands, including one with the CAS number [162291-02-3] corresponding to a variant of this compound, in the asymmetric hydrogenation of a substituted pyridine to prepare a chiral 3-aminopiperidine intermediate for the synthesis of Tropsirone. google.com This highlights the industrial relevance of Josiphos-mediated catalysis for accessing medicinally important chiral piperidines.

Formation of α-Aryl or α,α-Diaryl Ketones

α-Aryl and α,α-diaryl ketones are fundamental substructures found in numerous biologically active molecules. researchgate.netnsf.gov A significant advancement in the synthesis of these compounds is the palladium-catalyzed carbonylative arylation of weakly acidic benzylic C(sp³)–H bonds with aryl bromides. researchgate.netnsf.govresearchgate.net In this transformation, a this compound-based palladium catalyst has been identified as exceptionally efficient and selective. researchgate.netnsf.govresearchgate.net This catalytic system operates under a mild 1 atmosphere of carbon monoxide and effectively promotes the desired carbonylative arylation, yielding the ketone products without the formation of unwanted direct coupling byproducts. researchgate.netnsf.govresearchgate.net

The reaction is applicable to a diverse range of pronucleophiles, allowing for the synthesis of sterically and electronically varied α-aryl or α,α-diaryl ketones. researchgate.netnsf.govresearchgate.net Mechanistic studies have identified (Josiphos)Pd(CO)₂ as the catalyst's resting state, and kinetic analysis suggests that the oxidative addition of the aryl bromide is the rate-limiting step in the catalytic cycle. researchgate.netnsf.gov

Below is a table summarizing the scope of pronucleophiles in the Pd-catalyzed carbonylative arylation using this compound. researchgate.net

PronucleophileAryl BromideProductYield (%)
1a2a3aa92
1b2a3ba95
1c2a3ca91
1d2a3da85
1e2a3ea78
1f2a3fa88
1g2a3ga93
1h2a3ha82
1i2a3ia90
1j2a3ja86
1k2a3ka75
1l2a3la96
1m2a3ma89
1n2a3na81
1o2a3oa94
1p2a3pa79
1q2a3qa87
1r2a3ra91
1s2a3sa84
Reaction conditions: 0.1 mmol scale, 1 mol % Pd(dba)₂, 1.2 mol % this compound, 1 equiv of pronucleophile, 3 equiv of LiN(SiMe₃)₂, and 1.5 equiv of aryl bromide at 0.1 M. Isolated yields after chromatographic purification. researchgate.net

Enantioenriched Organoboronates and Boronic Esters

Chiral organoboronates and boronic esters are exceptionally versatile synthetic intermediates, valued for their stability and the wide range of stereospecific transformations they can undergo. ualberta.caualberta.ca this compound has played a key role in the development of catalytic enantioselective methods to access these important building blocks. ualberta.caualberta.cathieme-connect.com

One notable application is the copper(I)-catalyzed asymmetric conjugate borylation of α,β-unsaturated acyl silanes. thieme-connect.com In this reaction, the use of a Cu(I)/Josiphos SL-J001-1 catalytic system enables the synthesis of enantioenriched β-borylated acyl silanes. thieme-connect.com For example, the reaction of an α,β-unsaturated acyl silane (B1218182) with bis(pinacolato)diboron (B136004) in the presence of the copper-Josiphos catalyst can yield the desired boronic ester with high enantiomeric excess (ee). thieme-connect.com Specifically, the use of this compound has led to the formation of enantioenriched boronic esters in up to 58% yield and 94% ee. thieme-connect.com

The development of methods for the synthesis of chiral alkylboronic esters has been a significant area of research. ualberta.ca These compounds can be transformed into a variety of functional groups with retention of stereochemistry, making them valuable precursors for complex molecule synthesis. ualberta.ca Research has also focused on the synthesis of chiral dehydropiperidinyl boronates, which serve as key intermediates in the enantioselective total synthesis of pharmaceuticals like the antimalarial drug mefloquine. ualberta.ca

Synthesis of Chiral Nitriles

Chiral nitriles are valuable synthetic intermediates, readily transformable into other functional groups such as carboxylic acids, amines, and ketones. The development of catalytic asymmetric methods for their synthesis is therefore of considerable interest. While direct searches for the use of this compound in the synthesis of chiral nitriles did not yield specific examples within the provided search results, the broader context of its application in asymmetric catalysis suggests its potential in this area. The principles of creating chiral environments around a metal center, which are central to the applications of this compound, are directly applicable to reactions that could generate chiral nitriles, such as the hydrocyanation of alkenes or the cyanation of prochiral electrophiles.

Application in the Synthesis of Complex Chiral Scaffolds

Beyond the synthesis of chiral intermediates, this compound has also been successfully employed in the construction of more intricate and functionally rich chiral molecular architectures.

Preparation of Functionalized Chiral Spirobicycles

Spirocyclic frameworks are a common feature in many natural products and pharmacologically active compounds. Their rigid, three-dimensional structure often imparts unique biological properties. A powerful strategy for the synthesis of functionalized chiral spirobicycles involves the palladium-catalyzed enantioselective intramolecular α-arylation of α-substituted cyclic ketones. chemdad.comlookchem.com The Josiphos ligand family, including SL-J001-1, has been shown to be effective in this transformation. chemdad.comlookchem.com This reaction allows for the facile construction of these complex chiral scaffolds with high enantioselectivity. chemdad.comlookchem.com

Development of Optically Enriched Polyfunctionalized Cyclobutanes

The synthesis of optically enriched polyfunctionalized cyclobutanes is of significant interest in medicinal chemistry, as these motifs are present in numerous bioactive natural products and pharmaceutical agents. ualberta.ca this compound has played a role in the development of methodologies to access these valuable chiral building blocks. ualberta.ca

One notable application involves the asymmetric copper-catalyzed conjugate borylation of cyclobutene-1-carboxyester. ualberta.ca This reaction aims to produce cis-β-boronyl cyclobutylcarboxyesters, which are versatile intermediates for further synthetic transformations. ualberta.ca In the optimization of this reaction, various chiral ligands were screened, and while this compound was among the ligands tested, it did not ultimately provide the highest enantioselectivity in this specific application compared to other Josiphos variants. ualberta.ca However, its inclusion in these screening studies highlights its recognized potential in challenging asymmetric transformations.

The resulting optically enriched cyclobutylboronates can be further functionalized. For instance, a nickel/photoredox dual-catalyzed C(sp³)–C(sp²) cross-coupling of the corresponding trifluoroborate salt with aryl or heteroaryl bromides has been developed. ualberta.ca This method allows for the synthesis of trans-β-aryl/heteroaryl cyclobutylcarboxyesters with excellent diastereoselectivity, preserving the optical purity established in the initial borylation step. ualberta.ca

Contribution to the Advancement of Stereoselective C-C and C-Heteroatom Bond Formations

This compound has demonstrated significant utility in a variety of metal-catalyzed reactions that form the cornerstone of modern organic synthesis: carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. These reactions are fundamental for constructing the molecular frameworks of complex organic molecules.

The versatility of Josiphos ligands, including SL-J001-1, is evident in their application across numerous catalytic systems. They are integral to various metal-catalyzed transformations such as hydrogenation, cross-coupling, and cycloaddition reactions. scbt.com The ability of these ligands to create a specific chiral environment around a metal center is key to inducing high levels of enantioselectivity. scbt.com

Key Applications of Josiphos Ligands in Stereoselective Bond Formations:

Reaction TypeMetal CatalystSubstrate ClassOutcome
Asymmetric HydrogenationRhodiumZ-β-aryl-β-(enamido)phosphonatesHigh enantiomeric excess sigmaaldrich.com
Asymmetric HydrogenationRhodiumo-alkoxy tetrasubstituted enamidesExcellent enantiomeric excess sigmaaldrich.com
Asymmetric HydrogenationRhodiumUnprotected enamino esters and amidesHigh yield and high ee (93-97%) researchgate.net
Asymmetric Conjugate AdditionCopperCyclic enonesHigh regioselectivities and enantioselectivities researchgate.net
Asymmetric AdditionCobaltSilylacetylenes to 1,1-disubstituted allenes---
Intramolecular α-ArylationPalladiumα-substituted cyclic ketonesFacile synthesis of chiral spirobicycles chemdad.com
Allylic AlkylationPalladium---High enantioselectivities (up to 99%) researchgate.net

In a specific example of advancing C-X bond formation, researchers investigated the ruthenium-catalyzed asymmetric addition of carboxylic acids to allenes. dicp.ac.cn In the initial screening of chiral ligands for the reaction of penta-3,4-dien-1-ylbenzene with benzoic acid, the in-situ-formed ruthenium catalyst with this compound provided the branched allylic ester product in 73% yield and 55% enantiomeric excess (ee). dicp.ac.cn While further ligand modification led to improved enantioselectivity, this initial result with SL-J001-1 was a crucial data point that guided the subsequent optimization efforts. dicp.ac.cn

Furthermore, the development of copper-catalyzed reductive addition reactions highlights the role of Josiphos ligands in forming C-C bonds. mit.edu These methods can utilize olefin-derived nucleophiles for addition to carbonyls and imines, or employ allenes as allylmetal surrogates for the allylation of imines and ketones. mit.edu The ability to control regio- and diastereoselectivity in these transformations is a significant advantage. mit.edu

The broad applicability of this compound and its analogs in forming stereoselective C-C and C-heteroatom bonds underscores their importance in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, where precise control over stereochemistry is paramount. scbt.comualberta.ca

Q & A

Q. What statistical methods validate enantioselectivity trends in this compound studies?

  • Answer : Multivariate regression models (e.g., PLS) correlate steric parameters (e.g., Tolman cone angles) with ee values. Bootstrap resampling (n=1000) quantifies confidence intervals for reported trends .

Q. How should conflicting data on this compound’s thermal stability be addressed in publications?

  • Answer : Transparently report TGA/DSC protocols (heating rates, atmosphere). Discrepancies (e.g., decomposition at 150°C vs. 180°C) may arise from sample purity; include batch-specific impurity profiles .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound research?

  • Answer : Adhere to the Beilstein Journal’s guidelines: Publish full synthetic procedures (including failed attempts), raw spectral data in SI, and instrument calibration details (e.g., NMR shim settings) .

Q. How can researchers avoid bias in substrate scope evaluations for this compound?

  • Answer : Use blinded analysis (e.g., third-party ee determination) and pre-register substrate selection criteria (e.g., PubChem diversity subset) to mitigate confirmation bias .

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